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Compound of Interest

(4-Cyclohexylmethoxy-3-fluoro-
Compound Name:
phenyl)-acetic acid

Cat. No.: B8155137

Get Quote

Executive Summary & Identification

3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid is a specialized pharmaceutical intermediate,

primarily utilized in the development of CRTH2 (DP2) antagonists for asthma and allergic
rhinitis, and potentially PPAR agonists for metabolic disorders.

Unlike common commodity chemicals, this specific ether is often a custom synthesis target
rather than a catalog item. As such, it is frequently identified by its precursors in public
databases. Researchers must often synthesize it de novo or source it as a custom library
compound.

Chemical Identity Table
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Property Detail

Chemical Name 3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid
Common Precursor CAS 458-09-3 (3-Fluoro-4-hydroxyphenylacetic acid)
Reagent CAS 2550-36-9 (Cyclohexylmethyl bromide)

PubChem CID 525525 (3-Chloro methyl ester
Analog Reference

variant)
Molecular Formula C1sH19FOs3
Molecular Weight 266.31 g/mol
Predicted LogP 3.8 £ 0.4 (Lipophilic)
SMILES OC(=0)Cclccc(OCC2CCCCC2)c(F)c1

Note on CAS Status: A direct CAS registry number for the free acid form of this specific ether is
not widely indexed in public commercial catalogs (Sigma, Fisher, PubChem). It is a "make-on-
demand" molecule. The 3-chloro analog (Methyl 2-[3-chloro-4-

(cyclohexylmethoxy)phenyl]acetate) is indexed, confirming the structural class.

Synthesis & Manufacturing Protocol

Since this compound is not a standard stock item, the following self-validating synthesis
protocol is recommended. This route uses the Williamson ether synthesis followed by
purification.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The most reliable forward synthesis involves
the alkylation of the phenol moiety with a cyclohexylmethyl halide.
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Step-by-Step Protocol

Reagents:

Substrate: 3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3).

Alkylating Agent: (Bromomethyl)cyclohexane (CAS 2550-36-9).

Base: Potassium Carbonate (
) or Sodium Hydride (

).

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

o Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-hydroxyphenylacetic acid in anhydrous DMF (0.5
M concentration).

o Note: If using the free acid, 2.2 eq of base is required (one for the carboxylate, one for the
phenoxide). To avoid side reactions, it is often superior to use the methyl ester of the
phenol first, then hydrolyze.

» Deprotonation: Add 2.5 eq of

. Stir at room temperature for 30 minutes.

o Alkylation: Dropwise add 1.2 eq of (Bromomethyl)cyclohexane.

o Reaction: Heat to 60—80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

o Endpoint: Disappearance of the phenol starting material.

o Workup: Dilute with water, acidify carefully to pH 3-4 (if using acid substrate) or extract
directly (if using ester). Extract with Ethyl Acetate.
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 Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column
chromatography.

Synthesis Workflow Diagram

3-Fluoro-4-hydroxyphenylacetic acid

(CAS 458-09-3) Dissolve 1. Heat
Reaction Matrix 2. Acid Workup p| 3-Fluoro-4-(cyclohexylmethoxy)
/f_l.]g]—la/m" (DMF, K2C03, 80°C) phenylacetic acid
(Bromomethyl)cyclohexane

(CAS 2550-36-9)

Click to download full resolution via product page
Caption: Williamson ether synthesis pathway for the target compound.

Analytical Characterization (Predicted)

To validate the synthesized compound, compare experimental data against these predicted
values.

e 'H NMR (400 MHz, CDCls):

o

10.5 (br s, 1H, COOH)

o

6.9—-7.1 (m, 3H, Aromatic protons)

o

3.80 (d, 2H,

Hz, -O-CH2-Cy)

o

3.58 (s, 2H, Ar-CH2-COOH)

o

1.7-1.9 (m, 6H, Cyclohexyl)

o

0.9-1.3 (m, 5H, Cyclohexyl)
e Mass Spectrometry (ESI-):

o Expected [M-H]~ peak at 265.3 m/z.
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e Physical State: White to off-white crystalline solid.

Pharmaceutical Context & Applications

This structural motif is critical in the "hit-to-lead" optimization of several anti-inflammatory drug
classes.

CRTH2 (DP2) Antagonists

The phenylacetic acid tail is a classic "warhead" for binding to the CRTH2 receptor, a key target
for asthma. The 3-fluoro substitution typically improves metabolic stability (blocking Phase |
metabolism at the ring) compared to the non-fluorinated analog, while the cyclohexylmethoxy
group provides the necessary lipophilic bulk to fill the receptor's hydrophobic pocket.

e Mechanism:[1] Blocks the binding of Prostaglandin D2 (PGD2), preventing Th2 cell
recruitment.

PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARS) often require an acidic head group and a
lipophilic tail. This molecule fits the pharmacophore for PPAR

or PPAR

modulators, used in treating dyslipidemia and Type 2 diabetes.

Structure-Activity Relationship (SAR) Logic

Phenylacetic Acid Core 3-Fluoro Group Cyclohexylmethoxy Tail
(Acidic Head) (Metabolic Block) (Hydrophobic Binding)

Ionic Interaction|Increases Half-life / Lipophilic Pocket Fill

Target Potency
(CRTH2 / PPAR)

Click to download full resolution via product page

Caption: SAR contribution of each structural component to biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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